molecular formula C10H12F3NO2S B13723780 [(4-Methanesulfonylphenyl)methyl](2,2,2-trifluoroethyl)amine

[(4-Methanesulfonylphenyl)methyl](2,2,2-trifluoroethyl)amine

Cat. No.: B13723780
M. Wt: 267.27 g/mol
InChI Key: RZQVUBSREUDQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methanesulfonylphenyl)methylamine is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a trifluoroethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonylphenyl)methylamine typically involves the reaction of 4-methanesulfonylbenzyl chloride with 2,2,2-trifluoroethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoroethylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(4-Methanesulfonylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methanesulfonylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine moiety can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The methanesulfonyl group can also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methanesulfonylphenyl)methylamine
  • Methyl(2,2,2-trifluoroethyl)amine
  • 2-(4-Methanesulfonylphenyl)ethylamine

Uniqueness

(4-Methanesulfonylphenyl)methylamine stands out due to the presence of both the methanesulfonyl and trifluoroethylamine groups, which impart unique chemical and biological properties

Properties

Molecular Formula

C10H12F3NO2S

Molecular Weight

267.27 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(4-methylsulfonylphenyl)methyl]ethanamine

InChI

InChI=1S/C10H12F3NO2S/c1-17(15,16)9-4-2-8(3-5-9)6-14-7-10(11,12)13/h2-5,14H,6-7H2,1H3

InChI Key

RZQVUBSREUDQSJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CNCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.